(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid is a complex organic molecule with a highly intricate structure This compound is notable for its multiple amino and oxo groups, as well as its indole and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by the sequential addition of various functional groups. Key steps include:
Formation of the amino acid backbone: This involves the use of protected amino acids and peptide coupling reagents.
Introduction of indole and benzofuran moieties: These steps require specific conditions to ensure the correct positioning of these groups.
Final deprotection and purification: The compound is deprotected and purified using chromatography techniques.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including:
Automated peptide synthesizers: These machines can handle the repetitive steps involved in peptide synthesis.
High-performance liquid chromatography (HPLC): Used for the purification of the final product.
Quality control measures: Ensuring the purity and consistency of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The indole and benzofuran moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophilic reagents: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Key pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor function.
Cellular uptake: Being transported into cells where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide
- **(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide
Uniqueness
This compound is unique due to its highly complex structure, which includes multiple amino and oxo groups, as well as indole and benzofuran mo
Biological Activity
The compound (2S)-N-[(2S,3S)-1-[[[...]]-2,2,2-trifluoroacetic acid is a complex peptide-like structure with multiple amino acid residues and functional groups. Its extensive molecular configuration suggests potential biological activities that could be explored for therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on available research.
Chemical Structure and Properties
This compound features a highly intricate structure with numerous amino acid sequences and modifications. The key components include:
- Amino Acids : Multiple amino acids contribute to the compound's functionality, including several that are known to interact with biological targets.
- Functional Groups : The presence of groups such as carbamimidamido and oxo functionalities suggests potential interactions with enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in biological systems. Some potential mechanisms include:
- Enzyme Inhibition : Similar compounds have shown effectiveness as protease inhibitors, which could be relevant in the context of viral infections such as SARS-CoV-2 .
- Receptor Modulation : The structural motifs may allow for binding to various receptors, modulating their activity and influencing cellular signaling pathways.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant biological activity in vitro. For example:
- Antiviral Activity : Compounds designed as protease inhibitors have been shown to effectively inhibit viral replication in cell cultures. The mechanism involves covalent binding to the active site of the enzyme, thereby blocking its function .
- Cellular Uptake and Distribution : Studies have demonstrated that modifications to amino acid sequences can enhance cellular uptake, which is crucial for therapeutic efficacy .
In Vivo Studies
Although specific studies on this exact compound may be limited, related compounds have undergone extensive testing:
- Efficacy in Animal Models : Compounds with similar mechanisms have been tested in animal models for their ability to reduce viral loads and improve survival rates during infections .
- Toxicity Assessments : Safety profiles are critical; compounds must demonstrate low toxicity while maintaining high efficacy. Preclinical studies often involve assessing organ function and histopathological evaluations post-administration.
Case Studies
Several case studies highlight the relevance of similar compounds in clinical settings:
- Paxlovid (Nirmatrelvir) : This antiviral drug has shown promising results against COVID-19 by inhibiting the 3CL protease. Its structure shares similarities with the compound , suggesting that it may also possess antiviral properties .
- Peptide Therapeutics : Research into peptide-based drugs has revealed their potential in treating various conditions, including cancer and infectious diseases. The intricate design of peptides allows for targeted action within biological systems .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23 H27 N3 O3 S |
Molecular Weight | 425.54 g/mol |
CAS Number | 144164-11-4 |
Storage Temperature | +4°C |
Shipping Temperature | Room Temperature |
Properties
Molecular Formula |
C133H192F3N37O27S2 |
---|---|
Molecular Weight |
2862.3 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C131H191N37O25S2.C2HF3O2/c1-6-72(3)108(168-119(184)96(50-52-105(137)172)159-111(176)89(39-26-59-146-127(140)141)153-107(174)42-12-9-25-58-149-130(194)152-77-43-46-83-82(66-77)126(191)193-131(83)84-47-44-78(169)67-102(84)192-103-68-79(170)45-48-85(103)131)124(189)162-92(38-20-24-57-135)118(183)167-109(73(4)7-2)125(190)166-100(65-76-71-151-87-34-16-14-32-81(76)87)122(187)163-98(63-74-29-10-8-11-30-74)120(185)160-95(49-51-104(136)171)116(181)165-101(69-106(138)173)123(188)158-94(41-28-61-148-129(144)145)113(178)156-93(40-27-60-147-128(142)143)114(179)161-97(53-62-195-5)117(182)155-91(37-19-23-56-134)115(180)164-99(64-75-70-150-86-33-15-13-31-80(75)86)121(186)157-90(36-18-22-55-133)112(177)154-88(110(139)175)35-17-21-54-132;3-2(4,5)1(6)7/h8,10-11,13-16,29-34,43-48,66-68,70-73,88-101,108-109,150-151,169-170H,6-7,9,12,17-28,35-42,49-65,69,132-135H2,1-5H3,(H2,136,171)(H2,137,172)(H2,138,173)(H2,139,175)(H,153,174)(H,154,177)(H,155,182)(H,156,178)(H,157,186)(H,158,188)(H,159,176)(H,160,185)(H,161,179)(H,162,189)(H,163,187)(H,164,180)(H,165,181)(H,166,190)(H,167,183)(H,168,184)(H4,140,141,146)(H4,142,143,147)(H4,144,145,148)(H2,149,152,194);(H,6,7)/t72-,73-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-;/m0./s1 |
InChI Key |
LMJXBJLQKVNBHT-IJEKHOGVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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